
S-Benzylcysteine
Übersicht
Beschreibung
S-Benzyl-Cystein ist eine organische Verbindung, die zur Klasse der Aminosäuren gehört. Es ist ein Derivat von Cystein, bei dem das Schwefelatom an eine Benzylgruppe gebunden ist.
Wirkmechanismus
Target of Action
S-Benzylcysteine, also known as this compound, 90% (H-DL-Cys(Bzl)-OH), is a small molecule that primarily targets the Methylated-DNA–protein-cysteine methyltransferase in humans . This enzyme plays a crucial role in the repair of alkylated DNA and proteins, thereby maintaining the integrity of these biological macromolecules.
Mode of Action
It is believed to interact with its target enzyme, potentially influencing its activity
Biochemische Analyse
Biochemical Properties
S-Benzylcysteine participates in biochemical reactions, particularly those involving sulfur-containing compounds
Molecular Mechanism
It is known to interact with the Methylated-DNA–protein-cysteine methyltransferase in humans
Metabolic Pathways
This compound is likely involved in metabolic pathways related to sulfur-containing compounds, given its structural similarity to cysteine
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: S-Benzyl-Cystein kann durch einen zweistufigen Reaktionsprozess synthetisiert werden. Der erste Schritt beinhaltet die Reaktion von Benzylchlorid mit L-Cystein zur Bildung von S-Benzyl-L-Cystein-Benzylester. Dieser Zwischenprodukt wird dann einer sauren Hydrolyse unterzogen, um S-Benzyl-Cystein zu erhalten .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von S-Benzyl-Cystein ähnlichen Schritten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken, wie Kristallisation und Chromatographie, ist üblich, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: S-Benzyl-Cystein unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Das Schwefelatom in S-Benzyl-Cystein kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfoxide und Sulfone wieder in die Thioetherform umwandeln.
Substitution: Die Benzylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nukleophile werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thioetherform von S-Benzyl-Cystein.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Applications
One of the prominent applications of S-benzylcysteine is in the field of radiopharmaceuticals. Research has shown that derivatives of cysteine, including SBC, can be utilized for the synthesis of technetium-99m (99mTc) radiopharmaceuticals.
- Technetium-99m Complexes : A study indicated that this compound can form complexes with 99mTc, which are excreted through the hepatobiliary pathway or renal tubular secretory pathway depending on the specific compound structure. For example, a derivative 99mTc-1 showed a favorable kidney-to-background ratio compared to other agents, suggesting its potential as a superior radiopharmaceutical for kidney imaging .
Materials Science
This compound has also been investigated for its self-assembly properties in materials science.
- Hydrogel Formation : Recent studies have demonstrated that SBC can undergo a transformation from crystal to hydrogel when subjected to specific solvent conditions (methanol-water). This property is significant for developing new materials that can be used in drug delivery systems and tissue engineering .
Biochemical Research
In biochemical research, this compound has been explored for its metabolic pathways and potential health benefits.
- Metabolic Studies : Research has shown that this compound is metabolized into acetyl derivatives in various animal models, including rats and rabbits. This conversion process indicates its bioavailability and potential therapeutic effects .
- Antioxidant Properties : Due to its sulfur-containing structure, SBC may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This aspect is particularly relevant in cancer research and treatment strategies .
Summary of Findings
Vergleich Mit ähnlichen Verbindungen
- 3-Benzylthioalanine
- L-S-Benzylcysteine
Comparison: S-Benzylcysteine is unique due to its specific structure, which imparts distinct chemical properties and biological activities. Compared to similar compounds, this compound has a higher affinity for certain molecular targets, making it more effective in specific applications .
Biologische Aktivität
S-Benzylcysteine (SBLC) is a sulfur-containing amino acid derivative that has garnered attention for its diverse biological activities, including antibacterial, anticancer, and metabolic properties. This article reviews the current understanding of SBLC's biological activity, supported by recent research findings and case studies.
Antibacterial Activity
Recent studies have demonstrated the potential of SBLC in combating antibiotic-resistant bacteria. A notable investigation involved the development of natural nanogels crosslinked with SBLC, which exhibited significant antibacterial activity against biofilm-forming bacteria such as Escherichia coli and Pseudomonas aeruginosa. These nanogels were shown to inhibit bacterial growth more effectively than their unmodified counterparts, suggesting that SBLC modification enhances their antibacterial properties. In particular, DNA-HCl-SBLC nanogels were effective in suppressing P. aeruginosa-induced sepsis and extending the lifespan of Caenorhabditis elegans in experimental models .
Nanogel Type | Bacterial Strain | Effectiveness |
---|---|---|
DNA-HCl-SBLC | Pseudomonas aeruginosa | Most effective in sepsis suppression |
AA-SBLC | Escherichia coli | Enhanced growth inhibition |
Anticancer Properties
SBLC has also been explored for its anticancer effects. In vitro studies have indicated that SBLC-based hydrogel formulations can significantly enhance the cytotoxic effects of conventional chemotherapy agents like 5-fluorouracil (5-FU). The co-assembly of SBLC with 5-FU resulted in improved anticancer activity against the HCT116 cancer cell line, demonstrating a decreased IC50 value compared to 5-FU alone . This suggests that SBLC may serve as an effective adjuvant in cancer therapy.
Metabolic Studies
Metabolic investigations reveal that SBLC is rapidly accumulated by isolated hepatocytes through a carrier-mediated mechanism, leading to its conversion into N-acetylcysteine conjugates. This metabolic pathway indicates that SBLC may play a role in detoxification processes within the liver and kidneys, highlighting its potential therapeutic applications in metabolic disorders .
Mechanistic Insights
Research has elucidated some underlying mechanisms of action for SBLC. For instance, it has been shown to inhibit the neutral amino acid transporter ASCT2 by competing with alanine for binding. This competitive inhibition was characterized by a concentration-dependent response, indicating that higher concentrations of SBLC could effectively block substrate transport through this pathway . Additionally, studies have identified SBLC's role in modulating enzymatic activities related to cysteine metabolism, particularly involving cysteine conjugate S-oxidase .
Eigenschaften
IUPAC Name |
2-amino-3-benzylsulfanylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-01-1, 16597-46-9 | |
Record name | S-Benzylcysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC2527 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.